molecular formula C84H171O4P B15178662 Trioctacosyl phosphate CAS No. 64131-18-6

Trioctacosyl phosphate

Cat. No.: B15178662
CAS No.: 64131-18-6
M. Wt: 1276.2 g/mol
InChI Key: VDEOPZOANXELLQ-UHFFFAOYSA-N
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Description

Trioctacosyl phosphate is a chemical compound with the molecular formula C84H171O4P. It is a type of organic phosphate ester, specifically a triester of phosphoric acid with octacosanol. This compound is known for its long carbon chain, which makes it hydrophobic and useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctacosyl phosphate can be synthesized through the esterification of phosphoric acid with octacosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous process where octacosanol and phosphoric acid are fed into a reactor. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Trioctacosyl phosphate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce octacosanol and phosphoric acid.

    Oxidation: The long carbon chain of this compound can be oxidized to produce various oxidation products, depending on the conditions used.

    Substitution: The phosphate group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of different phosphate esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alcohols, amines, or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Octacosanol and phosphoric acid.

    Oxidation: Various oxidation products depending on the extent of oxidation.

    Substitution: Different phosphate esters depending on the nucleophile used.

Scientific Research Applications

Trioctacosyl phosphate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Studied for its potential role in biological membranes and as a model compound for studying lipid-phosphate interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form micelles.

    Industry: Used as an additive in lubricants, cosmetics, and coatings to improve their properties.

Mechanism of Action

The mechanism of action of trioctacosyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and function. It can also act as a surfactant, reducing surface tension and stabilizing emulsions.

Comparison with Similar Compounds

Similar Compounds

    Trioctyl phosphate: Similar in structure but with shorter carbon chains.

    Triphenyl phosphate: An aromatic phosphate ester with different chemical properties.

    Tris(2-ethylhexyl) phosphate: Another long-chain phosphate ester with different applications.

Uniqueness

Trioctacosyl phosphate is unique due to its exceptionally long carbon chain, which imparts distinct hydrophobic properties and makes it suitable for specific industrial and research applications that require such characteristics.

Properties

CAS No.

64131-18-6

Molecular Formula

C84H171O4P

Molecular Weight

1276.2 g/mol

IUPAC Name

trioctacosyl phosphate

InChI

InChI=1S/C84H171O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-82-86-89(85,87-83-80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)88-84-81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-84H2,1-3H3

InChI Key

VDEOPZOANXELLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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